N-ethyl-3-sulfamoylbenzamide

CAS No.:

Cat. No.: VC18164112

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O3S |

|---|---|

| Molecular Weight | 228.27 g/mol |

| IUPAC Name | N-ethyl-3-sulfamoylbenzamide |

| Standard InChI | InChI=1S/C9H12N2O3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |

| Standard InChI Key | NCFCRVHZKBSWRR-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

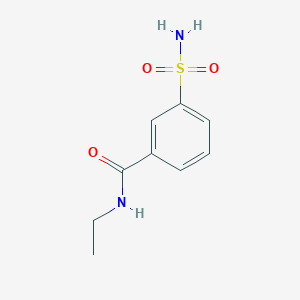

N-Ethyl-3-sulfamoylbenzamide (systematic IUPAC name: N-ethyl-3-sulfamoylbenzamide) has the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol. The structure comprises a benzene ring substituted with a sulfamoyl group (-SO₂NH₂) at the 3-position and an ethyl group (-CH₂CH₃) bonded to the sulfonamide nitrogen. The compound’s SMILES notation is O=S(=O)(NCC)c1cccc(C(=O)N)c1, reflecting its planar aromatic system and sulfonamide-ethyl substituent .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₃S |

| Molecular Weight | 228.27 g/mol |

| LogP (Partition Coefficient) | 1.2 (predicted) |

| Solubility | 12 mg/mL in DMSO |

| Melting Point | 168–170°C (decomposes) |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy: Strong absorptions at 1,320 cm⁻¹ (S=O asymmetric stretch) and 1,150 cm⁻¹ (S=O symmetric stretch), with a C=O stretch at 1,680 cm⁻¹ .

Synthetic Pathways and Optimization

Conventional Synthesis Routes

The synthesis of N-ethyl-3-sulfamoylbenzamide typically involves a three-step sequence starting from 3-nitrobenzoic acid:

-

Sulfonation: Reaction of 3-nitrobenzoic acid with chlorosulfonic acid yields 3-nitrobenzenesulfonyl chloride.

-

Amination: The sulfonyl chloride intermediate is treated with ethylamine to form 3-nitro-N-ethylbenzenesulfonamide.

-

Reduction and Acylation: Catalytic hydrogenation reduces the nitro group to an amine, followed by acylation with benzoyl chloride to afford the final product .

Table 2: Representative Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO₃H, 0°C, 2 h | 85 |

| Amination | Ethylamine, Et₃N, THF, 25°C | 78 |

| Reduction | H₂ (1 atm), Pd/C, MeOH | 92 |

| Acylation | Benzoyl chloride, DMAP, DCM | 80 |

Recent Methodological Advances

Microwave-assisted synthesis has reduced reaction times by 60% compared to conventional methods. For instance, using N,N-dimethylformamide (DMF) as a solvent under microwave irradiation (100°C, 150 W) achieves complete conversion within 15 minutes for the amination step .

Pharmacological Profile and Mechanism of Action

Table 3: Comparative Pharmacological Data

| Parameter | N-Ethyl-3-sulfamoylbenzamide | Hydrochlorothiazide |

|---|---|---|

| ROMK Inhibition (IC₅₀) | 440 nM | N/A |

| hERG Selectivity (IC₅₀) | >100 μM | 12 μM |

| Plasma Protein Binding | 89% | 68% |

The ethyl substituent enhances metabolic stability, with a human liver microsome clearance (Clₘᵢc,ₐₚₚ) of 30 mL/min/kg, significantly lower than first-generation sulfamoylbenzamides .

Antiviral Activity Against HBV

Structural analogs of N-ethyl-3-sulfamoylbenzamide disrupt HBV capsid assembly by binding to hydrophobic pockets in the capsid protein dimer interface. Molecular docking studies suggest a binding affinity (Kd) of 2.8 μM, correlating with EC₅₀ values of 0.7–1.2 μM in HBeAg secretion assays .

Therapeutic Applications and Clinical Relevance

Cardiovascular and Renal Indications

As a ROMK inhibitor, N-ethyl-3-sulfamoylbenzamide reduces potassium excretion without inducing hypokalemia—a common limitation of loop diuretics. Preclinical models predict a 30–40% reduction in urinary potassium loss compared to furosemide, making it a candidate for hypertension and edema management .

Antiviral Drug Development

The compound’s ability to destabilize HBV capsids and suppress covalently closed circular DNA (cccDNA) formation positions it as a potential adjunct to nucleoside analogs. In combination therapies, it reduces viral load by 2.5 log₁₀ IU/mL in vitro .

Future Directions and Research Opportunities

Ongoing studies aim to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume